![molecular formula C6H6O2Si B14330258 Siline-1-carboxylic acid CAS No. 110852-14-7](/img/structure/B14330258.png)
Siline-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Siline-1-carboxylic acid is a carboxylic acid derivative with a unique structure that includes a silicon atom. Carboxylic acids are organic compounds containing a carboxyl group (-COOH), and they play significant roles in various chemical and biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Siline-1-carboxylic acid can be synthesized through several methods:
Oxidation of Alkylbenzenes: This involves the oxidation of alkylbenzenes using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Hydrolysis of Nitriles: This method involves the nucleophilic attack by cyanide ion on an alkyl halide followed by hydrolysis of the resulting nitrile.
Carboxylation of Grignard Reagents: This involves the reaction of a Grignard reagent with carbon dioxide (CO₂) followed by acidification.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis reactions, optimized for high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Siline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents.
Reduction: Reduction to alcohols using reducing agents like lithium aluminium hydride (LiAlH₄).
Substitution: Formation of esters, amides, and anhydrides through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reducing Agents: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Acid catalysts like sulfuric acid (H₂SO₄) for esterification reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Siline-1-carboxylic acid has diverse applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Nanotechnology: Utilized in the surface modification of nanoparticles and nanostructures.
Polymers: Acts as a monomer or additive in the production of synthetic and natural polymers.
Medical Field: Explored for potential therapeutic applications and drug delivery systems.
Wirkmechanismus
The mechanism of action of siline-1-carboxylic acid involves its interaction with various molecular targets and pathways:
Nucleophilic Acyl Substitution: The carboxyl group (-COOH) undergoes nucleophilic attack, leading to the formation of esters, amides, and other derivatives.
Hydrogen Bonding: The presence of both hydroxyl and carbonyl groups allows for hydrogen bonding, stabilizing the compound and enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formic Acid: The simplest carboxylic acid with a single carbon atom.
Acetic Acid: A two-carbon carboxylic acid commonly found in vinegar.
Propanoic Acid: A three-carbon carboxylic acid used in food preservatives.
Eigenschaften
CAS-Nummer |
110852-14-7 |
---|---|
Molekularformel |
C6H6O2Si |
Molekulargewicht |
138.20 g/mol |
IUPAC-Name |
siline-1-carboxylic acid |
InChI |
InChI=1S/C6H6O2Si/c7-6(8)9-4-2-1-3-5-9/h1-5H,(H,7,8) |
InChI-Schlüssel |
ZFNKVHAEUASRLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[Si](C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.